molecular formula C11H14ClNO3 B046361 ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 125102-42-3

ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B046361
M. Wt: 243.68 g/mol
InChI Key: ZRAOZMOUBXPYMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ethyl-4-substituted 3,5-dimethyl-1H-pyrrole-2-carboxylates involves condensation reactions, often using specific hydrazines or other reagents under controlled conditions to yield various pyrazole derivatives or to introduce specific functional groups into the pyrrole framework. For instance, reactions with substituted hydrazines can lead to mixtures of regioisomeric pyrazoles, indicating the versatility of this core structure in synthetic chemistry (Mikhed’kina et al., 2009).

Molecular Structure Analysis

The molecular structure of ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate and its analogs has been elucidated through various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy, along with quantum chemical calculations. These studies reveal the presence of significant intramolecular and intermolecular interactions, such as hydrogen bonding, which influence the stability and reactivity of these compounds. The structural analysis often includes AIM (Atoms in Molecules) theory to investigate bond critical points and electron density, providing insights into the nature of bonding and interactions within the molecule (Singh et al., 2013).

Chemical Reactions and Properties

Ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate participates in various chemical reactions, leading to a wide range of derivatives with diverse chemical structures and properties. These reactions are influenced by the molecule's electronic structure, as indicated by global and local reactivity descriptors derived from DFT calculations. The reactivity is analyzed in terms of Fukui functions, electrophilicity indices, and softness, indicating potential sites for nucleophilic and electrophilic attacks. The synthesis pathways often involve nucleophilic substitution, condensation, and cyclization reactions, demonstrating the compound's versatility as a precursor in organic synthesis (Dawadi & Lugtenburg, 2011).

Physical Properties Analysis

The physical properties of ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives, such as melting points, solubility, and crystallinity, can be inferred from their molecular structures and intermolecular interactions. The presence of specific functional groups and the molecular conformation influence these properties significantly. Studies using X-ray crystallography provide detailed insights into the molecular and crystal lattice structures, revealing the influence of hydrogen bonding and other non-covalent interactions on the compound's physical state and stability (Ramazani et al., 2019).

Chemical Properties Analysis

The chemical properties of ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are crucial for their application in synthesis and potential industrial applications. These properties are often studied through experimental approaches combined with theoretical methods like DFT to understand the electronic structure, molecular orbitals, and potential reaction mechanisms. Such analyses help in predicting the behavior of these compounds in complex chemical reactions and their interactions with other molecules (Singh et al., 2012).

Scientific Research Applications

  • Antimicrobial and Antiproliferative Agents
    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .
    • Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

properties

IUPAC Name

ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-7(3)13-6(2)9(10)8(14)5-12/h13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAOZMOUBXPYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368477
Record name Ethyl 4-(chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

CAS RN

125102-42-3
Record name Ethyl 4-(chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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